molecular formula C7H8BrNO B13511638 5-Amino-2-bromo-4-methylphenol

5-Amino-2-bromo-4-methylphenol

Cat. No.: B13511638
M. Wt: 202.05 g/mol
InChI Key: HEUVMTGKWXAQCC-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-methylphenol: is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenolic hydrogen is substituted by an amino group, a bromine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the continuous bromination of p-cresol using bromine in the presence of an inert solvent at low temperatures to ensure selectivity and minimize side reactions . The reaction mixture is then separated to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of 5-Amino-2-bromo-4-methylphenol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The continuous bromination method is preferred due to its efficiency and ability to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5-Amino-2-bromo-4-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for the synthesis of biologically active molecules. Its derivatives may have potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological processes .

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-methylphenol
  • 2-Bromo-4-methylphenol
  • 2-Amino-4-bromophenol

Comparison: Compared to these similar compounds, 5-Amino-2-bromo-4-methylphenol is unique due to the specific positioning of the amino, bromine, and methyl groups on the phenol ringFor example, the presence of both an amino and a bromine group allows for diverse chemical modifications and interactions .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

5-amino-2-bromo-4-methylphenol

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3

InChI Key

HEUVMTGKWXAQCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)O)Br

Origin of Product

United States

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